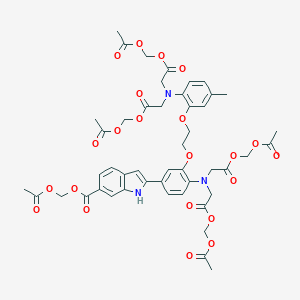

Indo-1 AM

Description

Propriétés

IUPAC Name |

acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBRCOBJNWRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51N3O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150236 | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112926-02-0 | |

| Record name | (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112926-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Indo-1 AM mechanism of action explained

An In-Depth Technical Guide to the Core Mechanism of Action of Indo-1 AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indo-1 acetoxymethyl ester (this compound) is a vital fluorescent indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]ᵢ). Its ability to provide ratiometric measurements makes it a powerful tool in studying cellular signaling pathways where calcium is a key second messenger. This guide provides a detailed explanation of the core mechanism of action of this compound, from its entry into the cell to the principles of ratiometric fluorescence detection.

Core Mechanism of Action

The functionality of this compound is a multi-step process that begins with its passive diffusion across the cell membrane and culminates in a calcium-dependent fluorescence emission shift.

Cellular Uptake via Acetoxymethyl Esters

Indo-1 in its native form is a charged molecule and therefore cannot freely cross the lipophilic cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) esters. These AM groups are lipophilic, rendering the entire this compound molecule membrane-permeant and allowing it to passively diffuse into the cytoplasm of living cells.[1][2][3]

Intracellular Cleavage by Esterases

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups from the this compound molecule.[2][4] This enzymatic hydrolysis is a critical step, as it converts the non-fluorescent and membrane-permeant this compound into the fluorescent, polar, and membrane-impermeant Indo-1. This process effectively traps the active indicator dye within the cell, allowing for the specific measurement of intracellular calcium levels.[3] A post-loading incubation period of 30-60 minutes is often necessary to ensure the complete de-esterification of the AM moieties.[5][6]

Ratiometric Detection of Intracellular Calcium

The active Indo-1 molecule is a ratiometric calcium indicator.[5][7] This means that upon binding to Ca²⁺, its fluorescence emission spectrum undergoes a distinct shift, rather than just an increase or decrease in intensity at a single wavelength. When excited by ultraviolet light (typically around 350 nm), Indo-1 exhibits the following spectral properties:

-

Calcium-Free State: In the absence of calcium, Indo-1 has a fluorescence emission maximum at approximately 475-485 nm.[5][7]

-

Calcium-Bound State: When saturated with calcium, the emission maximum shifts to a shorter wavelength, around 400-405 nm.[5][7]

This spectral shift allows for the determination of [Ca²⁺]ᵢ by calculating the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm). This ratiometric approach provides a more accurate and reliable measurement of calcium concentration, as it is largely independent of variables such as dye concentration, cell path length, and excitation light intensity.

Quantitative Data

The following table summarizes the key quantitative parameters of Indo-1.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [4][7] |

| Excitation Wavelength (Ca²⁺-free) | ~349 nm | [2] |

| Emission Wavelength (Ca²⁺-free) | ~475-485 nm | [5][7] |

| Excitation Wavelength (Ca²⁺-bound) | ~331 nm | [2] |

| Emission Wavelength (Ca²⁺-bound) | ~400-405 nm | [5][7] |

| Molecular Weight (this compound) | ~1010 g/mol | [2] |

Experimental Protocols

General Cell Loading Protocol with this compound

This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Probenecid (B1678239) (optional)

Stock Solution Preparation:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[5]

-

For easier dispersion in aqueous media, mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[5] This will result in a final Pluronic® F-127 concentration of about 0.02%.[5]

Cell Loading:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in the chosen physiological buffer.[6] If serum is present in the buffer, it should be heat-inactivated to prevent premature cleavage of the AM esters by serum esterases.[6]

-

Dilute the this compound stock solution to a final concentration of 1-10 µM in the cell suspension.[6] It is recommended to start with the lowest concentration that provides an adequate signal-to-noise ratio to minimize potential cytotoxicity and compartmentalization.[6]

-

(Optional) To reduce the leakage of the de-esterified Indo-1 from the cells, the organic anion transport inhibitor probenecid can be added to the medium at a final concentration of 1-2.5 mM.[5]

-

Incubate the cells for 15-60 minutes at 20-37°C.[5][6] The optimal incubation time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce subcellular compartmentalization.[5]

Post-Loading:

-

After incubation, wash the cells once with indicator-free medium to remove any extracellular dye.[6]

-

Resuspend the cells in fresh physiological buffer and incubate for an additional 30-60 minutes at the desired temperature to allow for complete de-esterification of the intracellular this compound.[5][6]

-

The cells are now ready for fluorescence measurement using a flow cytometer or fluorescence microscope equipped with a UV excitation source and appropriate emission filters for the calcium-bound and calcium-free forms of Indo-1.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound from cell entry to calcium-dependent fluorescence emission.

Experimental Workflow for [Ca²⁺]ᵢ Measurement

Caption: A typical experimental workflow for measuring intracellular calcium using this compound.

Logical Relationship of Ratiometric Measurement

Caption: The relationship between calcium concentration and the ratiometric output of Indo-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]

- 5. abpbio.com [abpbio.com]

- 6. This compound [bdbiosciences.com]

- 7. This compound | AAT Bioquest [aatbio.com]

Understanding Indo-1 AM: A Technical Guide to its Spectral Properties for Cellular Calcium Imaging

For researchers, scientists, and drug development professionals, precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding cellular signaling and pathophysiology. Indo-1 acetoxymethyl ester (Indo-1 AM) has long been a cornerstone for such measurements. This in-depth technical guide explores the core spectral properties of Indo-1, providing the quantitative data, experimental protocols, and conceptual frameworks necessary for its effective application.

Indo-1 is a ratiometric fluorescent indicator dye for calcium ions. Its acetoxymethyl ester form, this compound, is cell-permeant, allowing it to be loaded into live cells. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active Indo-1 in the cytoplasm.[1] The key advantage of Indo-1 lies in its dual-emission spectral properties, which are sensitive to the concentration of free calcium.[2]

Core Spectral and Physicochemical Properties

The utility of Indo-1 as a ratiometric indicator stems from the shift in its fluorescence emission spectrum upon binding to Ca²⁺.[3] In the absence of calcium, Indo-1 fluoresces maximally at a longer wavelength. When it binds to calcium, the emission maximum shifts to a shorter wavelength.[3] This ratiometric nature allows for a quantitative measure of intracellular calcium concentration that is largely independent of dye concentration, path length, and illumination intensity.

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-free) | ~349 nm | [4] |

| Excitation Maximum (Ca²⁺-bound) | ~330-331 nm | [4][5] |

| Emission Maximum (Ca²⁺-free) | ~475-485 nm | [6][7] |

| Emission Maximum (Ca²⁺-bound) | ~400-410 nm | [2][3][6][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [3][5][6][7][8] |

| Quantum Yield | ~0.5 | [6][7] |

| Molecular Weight | 1009.91 g/mol | [7] |

| Solubility | Soluble in DMSO | [1][6][7] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.[9]

-

Prepare a 1-10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound in 99 µL of DMSO.[1][3]

-

Vortex the solution thoroughly until the this compound is completely dissolved.[9]

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4][9] It is recommended to use the stock solution within one week of reconstitution.[9]

Cell Loading with this compound

Objective: To load live cells with this compound, which will be subsequently hydrolyzed to the active, calcium-sensitive form, Indo-1.

Materials:

-

Cells of interest (in suspension or adherent)

-

This compound stock solution (from Protocol 1)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Fetal Bovine Serum (FBS) or other protein-containing solution

-

Incubator (37°C)

-

Centrifuge (for suspension cells)

Procedure:

-

Prepare a loading buffer by diluting the this compound stock solution and Pluronic® F-127 in a physiological buffer such as HBSS. The final working concentration of this compound is typically in the range of 1-10 µM.[1][9]

-

To aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, Pluronic® F-127 is often used.[4] A common method is to mix the this compound stock with an equal volume of 20% Pluronic® F-127 before diluting into the final loading buffer.

-

For suspension cells, pellet the cells by centrifugation and resuspend them in the loading buffer. For adherent cells, remove the culture medium and add the loading buffer.

-

Incubate the cells at 37°C for 15-60 minutes.[9] The optimal loading time and temperature may need to be determined empirically for each cell type. In some cases, loading at room temperature can reduce dye compartmentalization.[9]

-

After incubation, wash the cells at least once with fresh, warm physiological buffer to remove any extracellular this compound.[9]

-

Resuspend the cells in the desired analysis buffer. The cells are now ready for fluorescence measurements.

Signaling Pathways and Experimental Workflows

Intracellular Conversion and Calcium Binding of Indo-1

The following diagram illustrates the process by which the non-fluorescent, cell-permeant this compound is converted into the active, fluorescent Indo-1, which can then bind to intracellular calcium, leading to a detectable change in its fluorescence emission.

This compound cellular loading and calcium binding pathway.

Ratiometric Measurement of Intracellular Calcium

The ratiometric nature of Indo-1 allows for the determination of intracellular calcium concentrations by measuring the ratio of fluorescence emission at two different wavelengths. The following diagram outlines the logical workflow for a typical ratiometric calcium measurement experiment using Indo-1.

Workflow for ratiometric calcium measurement with Indo-1.

Conclusion

This compound remains a powerful and widely used tool for the quantitative measurement of intracellular calcium. Its ratiometric properties provide a robust method for monitoring changes in [Ca²⁺]i, which is crucial for a vast array of studies in cell biology and drug discovery. By understanding its core spectral properties and adhering to optimized experimental protocols, researchers can effectively harness the capabilities of this versatile fluorescent indicator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. This compound, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]

- 6. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 7. bio-techne.com [bio-techne.com]

- 8. This compound |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]

- 9. This compound [bdbiosciences.com]

Indo-1 AM: An In-depth Technical Guide for Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indo-1 AM, a widely used fluorescent indicator for measuring intracellular calcium concentrations. Tailored for both beginners and experienced researchers, this document details the core principles of this compound, its practical applications, and provides in-depth experimental protocols.

Core Principles of this compound

Indo-1 is a ratiometric calcium indicator, meaning its fluorescence emission spectrum shifts upon binding to calcium.[1][2] This property allows for a more accurate quantification of intracellular calcium concentrations compared to single-wavelength indicators, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in dye concentration, cell thickness, photobleaching, and dye leakage.[3][4]

The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye.[2] The AM ester groups render the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form, Indo-1, within the cytoplasm.[2][4]

Upon excitation with ultraviolet (UV) light (typically around 350 nm), the emission spectrum of Indo-1 shifts from approximately 475 nm in the absence of calcium to about 400 nm when saturated with calcium.[2][3][5] This dual-emission property makes it particularly well-suited for applications like flow cytometry, where a single excitation source can be used to monitor changes in the emission ratio.[1][6]

Mechanism of Action

The following diagram illustrates the process of loading this compound into a cell and its subsequent interaction with intracellular calcium.

Caption: Mechanism of this compound loading and calcium binding.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectroscopic Properties of Indo-1

| Property | Ca²⁺-Free | Ca²⁺-Bound |

| Excitation Max (nm) | ~349[7][8] | ~331[7][8] |

| Emission Max (nm) | ~475-485[2][7][8] | ~400-410[2][7][8] |

| Quantum Yield | ~0.5[7][8] | Not specified |

Table 2: Physicochemical and Binding Properties of Indo-1

| Property | Value |

| Kd for Ca²⁺ (nM) | ~230-250[1][7][8][9] |

| Molecular Weight ( g/mol ) | 1009.91[7] |

| Solvent for Stock Solution | Anhydrous DMSO[7][10][11] |

Experimental Protocols

This section provides detailed protocols for preparing this compound stock solutions and loading the dye into cells for calcium imaging experiments.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Bring the vial of this compound powder and anhydrous DMSO to room temperature.[11][12]

-

Add the appropriate volume of DMSO to the this compound powder to achieve a stock solution concentration of 1-5 mM.[13][14] For example, to prepare a 5 mM stock solution from a 50 µg vial, add 10 µL of DMSO.[11][12]

-

Vortex the solution thoroughly until the dye is completely dissolved.[11][12]

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C.[11] It is recommended to use a fresh vial for each experiment; however, if stored, the stock solution should be used within one week of reconstitution.[11]

Cell Loading with this compound

Materials:

-

Cells in suspension or adhered to a coverslip

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

This compound stock solution (1-5 mM in DMSO)

-

Pluronic® F-127 (optional, 20% w/v in DMSO)

-

Probenecid (B1678239) (optional, 100 mM in aqueous solution)

Procedure:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in your chosen physiological loading buffer.[11][12] If the buffer contains serum, it should be heat-inactivated to prevent premature cleavage of the AM ester by serum esterases.[11][12]

-

Dilute the this compound stock solution into the loading buffer to a final working concentration of 1-10 µM.[11][15] The optimal concentration should be determined empirically for each cell type to achieve sufficient signal while minimizing toxicity.[11][13]

-

(Optional) To aid in the dispersion of the hydrophobic this compound in the aqueous buffer, Pluronic® F-127 can be used.[10][13] Mix the aliquot of this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium. This results in a final Pluronic® concentration of about 0.02%.[13]

-

(Optional) To reduce the leakage of the de-esterified Indo-1 from the cells, the organic anion-transport inhibitor probenecid can be added to the cell medium at a final concentration of 1-2.5 mM.[13][16]

-

Incubate the cells with the this compound loading solution for 15-60 minutes at 37°C.[10][11] The optimal loading time and temperature should be determined empirically.[13] In some cases, loading at room temperature may reduce dye compartmentalization.[11]

-

After incubation, pellet the cells by centrifugation (e.g., 5 minutes at 1500 RPM) and discard the supernatant.[15]

-

Wash the cells once with fresh, indicator-free medium (containing probenecid if used in the loading step).[13][15]

-

Resuspend the cells in the analysis buffer of your choice.[11]

-

(Optional) For some cell types, it may be beneficial to allow the cells to recover for an additional 30-60 minutes to ensure complete de-esterification of the AM moieties.[11][13]

Visualizing Workflows and Relationships

Experimental Workflow for Calcium Imaging

The following diagram outlines the key steps in a typical calcium imaging experiment using this compound.

Caption: A typical workflow for an this compound calcium imaging experiment.

Comparison of Calcium Indicators

This compound belongs to a family of fluorescent calcium indicators. The diagram below illustrates its relationship to other commonly used indicators.

Caption: Logical relationship of Indo-1 to other calcium indicators.

Advantages and Disadvantages of this compound

Advantages:

-

Ratiometric Measurement: The ratio of emissions at two wavelengths minimizes the effects of uneven dye loading, photobleaching, and cell thickness, leading to more accurate and reproducible results.[3]

-

Single UV Excitation: Indo-1 requires only a single UV excitation source to produce its ratiometric emission shift, which simplifies experimental setups, particularly for flow cytometry.[1][6]

-

High Sensitivity: With a dissociation constant (Kd) for calcium of around 230-250 nM, Indo-1 is highly sensitive to transient changes in intracellular calcium.[1][7][8][9]

Disadvantages:

-

UV Excitation: The requirement for UV excitation can be phototoxic to cells, potentially causing cellular damage and artifacts.[17][18]

-

Photostability: Indo-1 can be relatively photounstable under certain experimental conditions, which can be a limitation for some microscopy applications.[19]

-

Temporal Resolution: The need to alternate emission wavelengths can limit the temporal resolution when imaging rapid calcium transients.[17]

Troubleshooting Common Issues

Problem: Low fluorescence signal.

-

Possible Cause: Incomplete loading or insufficient esterase activity.

-

Solution: Increase the loading concentration or incubation time.[10] Ensure cells are healthy and metabolically active.

Problem: High background fluorescence or dye compartmentalization.

-

Possible Cause: Overstaining (too high concentration or too long incubation).[10]

-

Solution: Reduce the loading concentration and/or incubation time.[11] Consider loading at a lower temperature (e.g., room temperature) to reduce compartmentalization.[11]

Problem: Rapid loss of fluorescence signal (dye leakage).

-

Possible Cause: Active transport of the de-esterified dye out of the cell.

-

Solution: Use an organic anion-transport inhibitor like probenecid in the loading and imaging buffers.[13]

Problem: Baseline fluctuations or instability.

-

Possible Cause: Inconsistent illumination, cell movement, or autofluorescence.

-

Solution: Ensure stable illumination and proper focus. For flow cytometry, check compensation settings.[20]

By understanding the principles, protocols, and potential pitfalls associated with this compound, researchers can effectively utilize this powerful tool for quantitative analysis of intracellular calcium signaling in a wide range of biological applications.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. Indo-1 - Wikipedia [en.wikipedia.org]

- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Indo-1, AM, cell permeant - FAQs [thermofisher.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 9. This compound |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]

- 10. med.nyu.edu [med.nyu.edu]

- 11. This compound [bdbiosciences.com]

- 12. This compound [bdbiosciences.com]

- 13. abpbio.com [abpbio.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. research.pasteur.fr [research.pasteur.fr]

- 17. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 20. researchgate.net [researchgate.net]

The Ratiometric Calcium Indicator Indo-1 AM: A Technical Guide

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular signaling pathways. Indo-1 acetoxymethyl (AM) ester has long been a valuable tool in this pursuit. This in-depth technical guide explores the core advantages and disadvantages of using Indo-1 AM, provides detailed experimental protocols, and illustrates key concepts through structured data and diagrams.

Core Principles and Properties of this compound

This compound is a cell-permeant fluorescent dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, Indo-1.[1][2] The active form of Indo-1 is a ratiometric calcium indicator, meaning its fluorescence emission spectrum shifts upon binding to Ca²⁺.[3][4] This ratiometric nature is a key advantage, as it allows for the accurate determination of [Ca²⁺]i independent of variations in dye concentration, cell thickness, or photobleaching.[3][5]

When excited by ultraviolet (UV) light (around 350 nm), Ca²⁺-free Indo-1 emits light maximally at approximately 475 nm, while the Ca²⁺-bound form emits at around 400 nm.[3][6][7] The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design.

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [8] |

| Excitation Wavelength (λex) | ~330-355 nm | [8] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [6] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [6] |

| Molecular Weight | ~1009.91 g/mol | |

| Quantum Yield | ~0.5 |

Advantages and Disadvantages of Using this compound

Advantages:

-

Ratiometric Measurement: The primary advantage of Indo-1 is its ratiometric nature, which provides more accurate and reproducible measurements of [Ca²⁺]i by minimizing the effects of uneven dye loading, photobleaching, and variations in cell path length.[3][5]

-

High Sensitivity: With a dissociation constant (Kd) in the low nanomolar range, Indo-1 is highly sensitive to changes in intracellular calcium concentrations.[8]

-

Ideal for Flow Cytometry: The single excitation wavelength and dual emission peaks make Indo-1 particularly well-suited for flow cytometry applications, where it is easier to manage emission filters than to rapidly switch excitation sources.[3][9]

-

Well-Established: Since its development, Indo-1 has been extensively used and cited in scientific literature, providing a wealth of established protocols and comparative data.[3]

Disadvantages:

-

UV Excitation: The requirement for UV excitation can be phototoxic to cells, potentially inducing cellular damage and artifacts with prolonged exposure.[10][11][12]

-

Photobleaching: Indo-1 is susceptible to photobleaching, which can limit its utility in long-term imaging experiments, particularly in confocal microscopy.[4][9] The photodegradation can lead to the formation of a Ca²⁺-insensitive fluorescent species, which can result in an underestimation of calcium concentrations.[13]

-

Incomplete Hydrolysis: The AM ester form of Indo-1 may not be completely hydrolyzed by intracellular esterases, leading to the accumulation of a fluorescent, Ca²⁺-insensitive form that can interfere with measurements.[14]

-

Subcellular Compartmentalization: this compound can sequester within subcellular organelles, leading to non-uniform cytosolic distribution and potentially inaccurate measurements of cytosolic [Ca²⁺]. Lowering the loading temperature can sometimes mitigate this issue.[6][15]

-

Autofluorescence Interference: The spectral properties of NADH can overlap with those of Indo-1, potentially contributing to background autofluorescence.[9]

-

Efflux from Cells: The active form of Indo-1 can be actively transported out of the cell by organic anion transporters, leading to a gradual loss of signal. This can be partially inhibited by agents like probenecid (B1678239).[1]

Experimental Protocols

I. Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Bring the vial of this compound powder and anhydrous DMSO to room temperature.[15]

-

Prepare a stock solution of 1-5 mM this compound in anhydrous DMSO. For example, to make a 5 mM stock solution, add 10 µL of DMSO to a 50 µg vial of this compound.[15][16]

-

Vortex the solution thoroughly until the this compound is completely dissolved.[15]

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C. It is recommended to use a fresh aliquot for each experiment.[15][17]

-

II. Cell Loading with this compound

-

Reagents and Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Buffered physiological medium (e.g., RPMI, DPBS with calcium and magnesium)

-

Pluronic® F-127 (20% w/v in DMSO, optional)

-

Probenecid (optional)

-

Cell suspension of interest

-

-

Procedure:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in the chosen physiological loading buffer.[15][18] If the buffer contains serum, it should be heat-inactivated to prevent premature cleavage of the AM ester.[15][18]

-

Dilute the this compound stock solution into the cell loading medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[15][19]

-

To aid in the dispersion of the hydrophobic this compound in the aqueous medium, the non-ionic detergent Pluronic® F-127 can be used. Mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading medium for a final Pluronic® F-127 concentration of about 0.02%.[6]

-

To reduce the leakage of the de-esterified Indo-1 from the cells, the organic anion transport inhibitor probenecid can be added to the loading medium at a concentration of 1-2.5 mM.[6]

-

Incubate the cells with the this compound loading solution for 15-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically.[6][15] To minimize subcellular compartmentalization, loading at room temperature may be advantageous for some cell types.[15]

-

After incubation, centrifuge the cells and wash them once with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.[15][19]

-

Resuspend the cells in fresh indicator-free medium and incubate for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.[6]

-

III. Calcium Measurement

-

Instrumentation:

-

Procedure:

-

Equilibrate the Indo-1 loaded cells to the desired temperature (e.g., 37°C) for a few minutes before measurement.[16]

-

Establish a baseline fluorescence ratio for 30-60 seconds to determine the resting [Ca²⁺]i.[16]

-

Introduce the stimulus (e.g., agonist, ionophore) to the cell suspension.

-

Continuously record the fluorescence emission at both wavelengths to monitor the change in the ratiometric signal over time.

-

As a positive control, a calcium ionophore such as ionomycin (B1663694) (1-3 µM final concentration) can be used to elicit a maximal calcium response.[20]

-

Mandatory Visualizations

Signaling Pathway: Generic GPCR-Mediated Calcium Release

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.

Experimental Workflow: this compound Cell Loading and Measurement

Caption: A typical experimental workflow for loading cells with this compound and subsequent calcium measurement.

Logical Relationship: Advantages vs. Disadvantages of this compound

Caption: A summary of the key advantages and disadvantages associated with the use of this compound.

References

- 1. biotium.com [biotium.com]

- 2. thomassci.com [thomassci.com]

- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Indo-1 - Wikipedia [en.wikipedia.org]

- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 6. abpbio.com [abpbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 13. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring cytosolic free calcium concentration in endothelial cells with indo-1: the pitfall of using the ratio of two fluorescence intensities recorded at different wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound [bdbiosciences.com]

- 16. med.nyu.edu [med.nyu.edu]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. This compound [bdbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]

Indo-1 AM: A Comprehensive Technical Guide for Ratiometric Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Indo-1 AM, a fluorescent indicator widely utilized for the quantitative measurement of intracellular calcium. This document provides detailed information on its mechanism of action, key characteristics, experimental protocols, and applications in cellular signaling research.

Core Principles of this compound as a Ratiometric Indicator

Indo-1 is a ratiometric fluorescent dye used to measure the concentration of intracellular calcium ions ([Ca²⁺]i).[1][2] Its acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the molecule that can be loaded non-invasively into live cells.[3][4][5] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active Indo-1 indicator in the cytoplasm.[3][4]

The key feature of Indo-1 is its dual-emission spectrum that changes upon binding to Ca²⁺.[1][6][7] When excited by a single ultraviolet (UV) light source, typically around 350-355 nm, Indo-1 exhibits a significant shift in its fluorescence emission maximum.[8][9] In the absence of Ca²⁺, it fluoresces maximally at approximately 475-485 nm.[8] Upon binding to Ca²⁺, the emission peak shifts to around 400-410 nm.[8] This ratiometric property allows for the accurate determination of [Ca²⁺]i by calculating the ratio of the fluorescence intensities at these two wavelengths.[7][10] This ratio is largely independent of factors that can affect single-wavelength indicators, such as dye concentration, photobleaching, and cell thickness, thus providing a more robust and quantitative measurement.[2][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Indo-1. These values are essential for experimental design and data interpretation.

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | ~230 - 250 nM | [8][11] |

| Excitation Wavelength (λex) | ~350 - 355 nm | [9] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475 - 485 nm | [8] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400 - 410 nm | [8] |

| Quantum Yield | ~0.5 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Bring the vial of this compound powder and anhydrous DMSO to room temperature.[12]

-

Add the appropriate volume of DMSO to the vial to create a stock solution, typically between 1 to 5 mM.[12][13] For example, to a 50 µg vial of this compound, add 50 µL of DMSO to yield a 1 mM stock solution.[14]

-

Vortex the solution thoroughly until the this compound is completely dissolved.[12]

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C.[10][12] It is recommended to use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles.[12]

Cell Loading with this compound

Materials:

-

Cell suspension or adherent cells

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or RPMI) with or without serum[12][15]

-

This compound stock solution (1-5 mM in DMSO)

-

Pluronic® F-127 (optional, to aid in dye solubilization)[4]

-

Probenecid (B1678239) (optional, to inhibit dye extrusion)[4][13]

Procedure:

-

Prepare a cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a physiological loading buffer.[12] If using serum in the buffer, it should be heat-inactivated to prevent premature cleavage of the AM ester.[12]

-

Prepare the final loading solution by diluting the this compound stock solution to a final concentration of 1-10 µM in the loading buffer.[12][14] The optimal concentration should be determined empirically for each cell type.[3]

-

(Optional) To aid in the dispersion of the hydrophobic this compound in the aqueous buffer, Pluronic® F-127 can be added to the final loading solution at a final concentration of ~0.02%.[13]

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading and analysis buffers at a concentration of 1-2.5 mM.[13]

-

Add the final loading solution to the cells and mix immediately by gentle vortexing.[12]

-

Incubate the cells for 15-60 minutes at 37°C in the dark.[12][13] The optimal loading time and temperature may need to be determined empirically. Lowering the incubation temperature may reduce dye compartmentalization.[12]

-

After incubation, centrifuge the cells and wash them once with fresh, indicator-free buffer to remove any extracellular dye.[12][13]

-

Resuspend the cells in the analysis buffer and allow them to recover for an additional 30-60 minutes to ensure complete de-esterification of the intracellular this compound.[12]

Measurement of Intracellular Calcium

Instrumentation:

-

Flow cytometer, fluorescence microscope, or microplate reader equipped with a UV excitation source (e.g., 355 nm laser) and appropriate emission filters for detecting fluorescence at ~405 nm and ~485 nm.[8][12][16]

Procedure:

-

Equilibrate the loaded cells to the desired temperature (e.g., 37°C) before measurement.[3]

-

Excite the cells with UV light (e.g., 355 nm).

-

Simultaneously or sequentially measure the fluorescence emission at the two wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free).[10][16]

-

Calculate the ratio of the fluorescence intensities (e.g., 405 nm / 485 nm). This ratio is proportional to the intracellular calcium concentration.

-

To establish baseline and maximal responses, untreated cells can be used to set the baseline, and cells treated with a calcium ionophore like ionomycin (B1663694) can be used as a positive control to determine the maximum calcium flux.[3][16] EGTA, a calcium chelator, can be used to establish the minimum calcium level.[3]

Visualizations

Ratiometric Principle of Indo-1

Caption: Ratiometric measurement principle of Indo-1.

Experimental Workflow for this compound Usage

Caption: A typical experimental workflow for using this compound.

Simplified Calcium Signaling Pathway

Caption: A simplified Gq-coupled GPCR calcium signaling pathway.

References

- 1. Indo-1 - Wikipedia [en.wikipedia.org]

- 2. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]

- 3. bu.edu [bu.edu]

- 4. biotium.com [biotium.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Indo-1, AM, cell permeant 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 12. This compound [bdbiosciences.com]

- 13. abpbio.com [abpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. research.pasteur.fr [research.pasteur.fr]

- 16. med.nyu.edu [med.nyu.edu]

An In-depth Technical Guide to Indo-1 AM: Excitation, Emission, and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indo-1 acetoxymethyl (AM) ester, a widely used ratiometric fluorescent indicator for measuring intracellular calcium concentrations. We will delve into its core spectral properties, provide detailed experimental protocols for its application, and illustrate key processes with clear diagrams.

Core Principles of Indo-1 AM

This compound is a cell-permeable dye that, once inside a cell, is cleaved by intracellular esterases to its active, membrane-impermeable form, Indo-1.[1] Indo-1 exhibits a distinct shift in its fluorescence emission spectrum upon binding to calcium, a property that allows for ratiometric measurement of calcium concentrations.[2] This ratiometric nature provides a significant advantage as the ratio of fluorescence intensities at two different wavelengths is largely independent of factors like dye concentration, path length, and illumination intensity, leading to more accurate and reproducible measurements of intracellular calcium levels.[3]

Spectral Properties

The key characteristic of Indo-1 is its dual-emission spectrum.[1] In the absence of calcium, it has an emission maximum around 475-485 nm.[2][4] Upon binding to calcium, the emission peak shifts to approximately 400-410 nm.[2][5] The dye is typically excited by a UV light source, with an excitation maximum that also shifts upon calcium binding.

Quantitative Spectral Data Summary

For ease of comparison, the key quantitative spectral and binding properties of Indo-1 are summarized in the table below.

| Property | Value (Calcium-Free) | Value (Calcium-Bound) | Reference(s) |

| Excitation Maximum | ~346-349 nm | ~330-331 nm | [6][7] |

| Emission Maximum | ~475-485 nm | ~398-410 nm | [2][4][6][7] |

| Dissociation Constant (Kd) | - | ~230-250 nM | [5] |

| Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ (at 349 nm) | - | [5][7] |

| Quantum Yield | - | ~0.5 | [2] |

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in measuring intracellular calcium, primarily in a flow cytometry context, which is a common application.[2][3][8]

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[9] This stock solution should be stored at -20°C, protected from light and moisture.[10] It is recommended to prepare fresh aliquots for each experiment to ensure the integrity of the dye.[10]

-

Cell Loading Medium: A common loading medium is RPMI supplemented with 2% Fetal Calf Serum (FCS) and 25 mM HEPES at a pH of 7.4.[3] The serum should be heat-inactivated to prevent premature cleavage of the AM ester by serum esterases.[10]

-

Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic this compound in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.[4]

-

Probenecid (B1678239) (Optional): To reduce the leakage of the de-esterified Indo-1 from the cells via organic anion transporters, a stock solution of probenecid can be prepared.[6][11]

Cell Loading Procedure

-

Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 20 x 10⁶ cells/mL in the cell loading medium.[3][9][10]

-

Dye Loading: Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM.[3][9][10] The optimal concentration should be determined empirically for each cell type.[3] If using Pluronic F-127, it can be added to the loading medium at a final concentration of 0.02-0.04%.[4][11]

-

Incubation: Incubate the cells with the this compound loading solution for 15-60 minutes at 37°C in the dark.[4][10][12] The incubation time may need to be optimized for different cell types.[4]

-

Washing: After incubation, wash the cells twice with fresh, warm (37°C) medium to remove extracellular dye.[3]

-

De-esterification: Resuspend the cells in fresh medium and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.[4][13]

-

Final Resuspension: Gently resuspend the cells in the analysis buffer at a concentration of approximately 1 x 10⁶ cells/mL and keep them at room temperature in the dark until analysis.[3] Do not place the cells on ice, as this can inhibit calcium signaling.

Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).[10] Set up two emission channels for detection: one centered around 400 nm (for calcium-bound Indo-1) and another around 485 nm (for calcium-free Indo-1).[10][12]

-

Baseline Measurement: Acquire data for a short period (e.g., 30-60 seconds) to establish a baseline of the intracellular calcium concentration before stimulation.[12]

-

Stimulation: Add the agonist or stimulus of interest to the cell suspension while the sample is being acquired to observe the calcium flux in real-time.

-

Controls:

-

Positive Control: Use a calcium ionophore such as ionomycin (B1663694) to elicit a maximal calcium response.[3]

-

Negative Control: Use a calcium chelator like EGTA to establish a minimal calcium level.[3]

-

-

Data Analysis: The change in intracellular calcium concentration is determined by calculating the ratio of the fluorescence intensities from the two emission channels (e.g., 405 nm / 485 nm).[12]

Visualizations

Experimental Workflow for Intracellular Calcium Measurement using this compound

Caption: Experimental workflow for measuring intracellular calcium using this compound.

Generalized Intracellular Calcium Signaling Pathway

Caption: Generalized IP3-mediated intracellular calcium signaling pathway.

References

- 1. Indo-1 - Wikipedia [en.wikipedia.org]

- 2. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 3. bu.edu [bu.edu]

- 4. abpbio.com [abpbio.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [bdbiosciences.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. med.nyu.edu [med.nyu.edu]

- 13. This compound [bdbiosciences.com]

The Definitive Guide to Indo-1 AM: Principles, Applications, and Protocols for Cellular Calcium Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Indo-1 acetoxymethyl (AM) ester, a cornerstone tool in cell biology for the quantitative measurement of intracellular calcium ([Ca²⁺]i). From its fundamental principles to detailed experimental protocols and applications in drug discovery, this document serves as an essential resource for leveraging Indo-1 AM to unravel the complexities of calcium signaling.

Core Principles of this compound as a Ratiometric Calcium Indicator

This compound is a cell-permeant fluorescent dye that, once inside the cell, is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, Indo-1.[1][2] Indo-1 is a ratiometric indicator, meaning that its fluorescence emission spectrum shifts upon binding to Ca²⁺.[3][4] This property allows for a more accurate quantification of [Ca²⁺]i compared to single-wavelength indicators, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[5][6]

Upon excitation with ultraviolet (UV) light (typically around 350 nm), Ca²⁺-free Indo-1 emits light with a peak at approximately 475 nm.[3][7] When bound to Ca²⁺, its emission maximum shifts to around 400 nm.[3][7] This spectral shift is the basis for ratiometric analysis, where the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm) is used to determine the intracellular calcium concentration.[6][8]

Quantitative Data for this compound

For reproducible and accurate experimental design, a clear understanding of the quantitative parameters of this compound is crucial. The following tables summarize the key spectral and binding properties, as well as typical experimental concentrations.

Table 1: Spectroscopic and Binding Properties of Indo-1

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~350 nm | [3][7] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [3][7] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [3][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [7][9] |

| Quantum Yield | ~0.5 | [7] |

Table 2: Recommended Experimental Concentrations

| Parameter | Concentration Range | Reference(s) |

| This compound Stock Solution (in DMSO) | 1-5 mM | [10] |

| Final Loading Concentration | 1-10 µM | [5] |

| Pluronic® F-127 (for improved loading) | 0.02-0.04% (w/v) | [10] |

| Probenecid (B1678239) (to prevent dye leakage) | 1-2.5 mM | [10] |

| Ionomycin (B1663694) (Positive Control) | 1-2 µg/mL | [11] |

| EGTA (Negative Control) | Varies by application | [11] |

Experimental Protocols

Detailed and optimized protocols are essential for successful experiments using this compound. Below are comprehensive methodologies for cell loading, calibration, and measurement in both suspension and adherent cells.

General Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[12] Store in small aliquots at -20°C, protected from light and moisture.[5]

-

Pluronic® F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

Probenecid Stock Solution: Prepare a 100 mM stock solution of probenecid in a basic aqueous solution (e.g., by dissolving in 1M NaOH and adjusting the pH).[11]

-

Loading Buffer: A buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 is commonly used. For some applications, the buffer should be supplemented with calcium and magnesium.[5]

Protocol for Loading Suspension Cells (e.g., for Flow Cytometry)

-

Cell Preparation: Harvest cells and resuspend them in the loading buffer at a concentration of 1 x 10⁶ cells/mL.[5]

-

Dye Loading:

-

For every 1 mL of cell suspension, prepare the loading solution by first mixing an equal volume of the this compound stock solution and the 20% Pluronic® F-127 stock solution.

-

Dilute this mixture into the cell suspension to achieve a final this compound concentration of 1-5 µM.[10] The final concentration of Pluronic® F-127 will be approximately 0.02-0.04%.

-

If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.[10]

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[5] Gently mix the cells periodically to ensure uniform loading.

-

Washing: Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with fresh, warm loading buffer (containing probenecid if used during loading).

-

De-esterification: Resuspend the cell pellet in fresh loading buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[10]

-

Final Resuspension: Centrifuge the cells again and resuspend in the final analysis buffer at the desired concentration for your experiment. Keep the cells at room temperature and protected from light until analysis.[11]

Protocol for Loading Adherent Cells (e.g., for Microscopy)

-

Cell Preparation: Plate cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare the loading solution as described for suspension cells in a sufficient volume to cover the cells.

-

Aspirate the culture medium from the cells and replace it with the warm loading solution containing this compound, Pluronic® F-127, and optionally probenecid.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: Aspirate the loading solution and wash the cells twice with warm, fresh loading buffer (containing probenecid if used previously).

-

De-esterification: Add fresh loading buffer to the cells and incubate for an additional 30 minutes at 37°C.

-

Analysis: The cells are now ready for imaging. Ensure the imaging medium is appropriate for maintaining cell health during the experiment.

Intracellular Calcium Calibration

To convert the fluorescence ratio to an absolute calcium concentration, a calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Rmax Determination: After recording the basal fluorescence ratio, add a calcium ionophore such as ionomycin (e.g., 1-2 µg/mL) to the cells in the presence of extracellular calcium. This will saturate the intracellular Indo-1 with Ca²⁺, yielding the Rmax value.[11]

-

Rmin Determination: Following the Rmax measurement, add a calcium chelator such as EGTA (e.g., 5-10 mM) to the cells. This will chelate the intracellular calcium, providing the Rmin value.

-

Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2) Where:

-

Kd is the dissociation constant of Indo-1 for Ca²⁺ (~230-250 nM).[7][9]

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at Ca²⁺ saturation.

-

F_free_λ2 / F_bound_λ2 is the ratio of fluorescence intensities at the second wavelength (e.g., 485 nm) for the Ca²⁺-free and Ca²⁺-bound forms of Indo-1.

-

Applications in Cell Biology and Drug Discovery

This compound is a versatile tool with broad applications in understanding cellular physiology and in the development of novel therapeutics.

Investigating Cellular Signaling Pathways

Calcium is a ubiquitous second messenger involved in a myriad of signaling pathways. This compound is instrumental in dissecting these pathways, including:

-

G-Protein Coupled Receptor (GPCR) Signaling: Many GPCRs, upon activation, trigger the release of Ca²⁺ from intracellular stores via the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP₃) pathway. This compound allows for the real-time monitoring of these Ca²⁺ transients, providing insights into receptor activation and downstream signaling.[13][14]

-

Ion Channel Modulation: The activity of various ion channels can be modulated by intracellular calcium levels, or their opening can directly lead to a Ca²⁺ influx. This compound is used to study the function of these channels and to screen for compounds that modulate their activity.

-

Apoptosis: Dysregulation of calcium signaling is a hallmark of apoptosis. This compound can be used to monitor the changes in [Ca²⁺]i that occur during programmed cell death.

-

Calcium Oscillations: Many cellular processes are regulated by the frequency and amplitude of [Ca²⁺]i oscillations. The high temporal resolution achievable with this compound makes it suitable for studying these dynamic events.

Drug Discovery and High-Throughput Screening (HTS)

In the pharmaceutical industry, this compound is a valuable tool for drug discovery, particularly in the context of HTS.[2][10] Assays based on this compound are used to:

-

Identify Modulators of GPCRs and Ion Channels: By monitoring changes in [Ca²⁺]i, large libraries of compounds can be screened for their ability to activate or inhibit specific receptors or channels.

-

Assess Compound Potency and Efficacy: Dose-response curves can be generated to determine the potency (e.g., EC₅₀ or IC₅₀) of lead compounds.

-

Characterize Mechanism of Action: By studying the kinetics and characteristics of the calcium response, researchers can gain insights into the mechanism by which a compound exerts its effects.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a canonical signaling pathway where this compound is applied.

Troubleshooting and Considerations

-

Compartmentalization: In some cell types, this compound can be sequestered into organelles, leading to a high background signal. Lowering the loading temperature or using a lower dye concentration can sometimes mitigate this issue.[5][10]

-

Dye Leakage: The de-esterified Indo-1 can be actively transported out of the cells. The use of an organic anion transport inhibitor like probenecid can help to reduce this leakage.[10][15]

-

Phototoxicity and Photobleaching: UV excitation can be damaging to cells, and Indo-1 is susceptible to photobleaching. It is important to use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.[3]

-

Cytotoxicity: High concentrations of this compound can be toxic to cells. It is recommended to determine the optimal loading concentration for each cell type to minimize potential cytotoxic effects.[5][16]

By understanding the principles, mastering the protocols, and being aware of the potential challenges, researchers can effectively utilize this compound to gain valuable insights into the intricate world of cellular calcium signaling and accelerate the discovery of new medicines.

References

- 1. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Indo-1 - Wikipedia [en.wikipedia.org]

- 4. Real-time analysis of G protein-coupled receptor signaling in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [bdbiosciences.com]

- 6. Indo-1 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 8. med.nyu.edu [med.nyu.edu]

- 9. This compound | AAT Bioquest [aatbio.com]

- 10. abpbio.com [abpbio.com]

- 11. research.pasteur.fr [research.pasteur.fr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Indo-1, AM, cell permeant - FAQs [thermofisher.com]

- 16. The fluorescent calcium indicator indo-1/AM inhibits renal proximal tubule cell volume regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovering Calcium Transients with Indo-1 AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indo-1 acetoxymethyl ester (Indo-1 AM), a cornerstone fluorescent indicator for the quantitative measurement of intracellular calcium ([Ca²⁺]i) dynamics. We will delve into the core principles of its application, from its fundamental properties to detailed experimental protocols and data interpretation, equipping researchers with the knowledge to effectively utilize this powerful tool in their investigations of cellular signaling and drug discovery.

Introduction to this compound and Ratiometric Calcium Imaging

Indo-1 is a UV-excitable, ratiometric fluorescent dye that has been instrumental in advancing our understanding of the role of calcium as a ubiquitous second messenger in countless cellular processes.[1][2] Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane.[2][3] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Indo-1 molecule in the cytoplasm where it can bind to Ca²⁺.[2][3]

The key advantage of Indo-1 lies in its ratiometric nature.[1] Unlike single-wavelength indicators that only change fluorescence intensity, Indo-1 exhibits a spectral shift upon binding to Ca²⁺.[4] When excited by UV light (typically around 350 nm), Ca²⁺-free Indo-1 emits light with a peak at approximately 475 nm, while the Ca²⁺-bound form has an emission maximum around 400 nm.[1][2][4] By calculating the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm), a quantitative measure of the intracellular Ca²⁺ concentration can be obtained.[1][5] This ratiometric approach provides a robust measurement that minimizes the effects of experimental variables such as uneven dye loading, photobleaching, and changes in cell thickness.[1]

Properties of this compound

A thorough understanding of the physicochemical and spectral properties of Indo-1 is crucial for successful experimental design and data interpretation. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Excitation Wavelength (Max) | ~346 - 355 nm | [6][7] |

| Emission Wavelength (Ca²⁺-free) | ~475 - 485 nm | [1][4][6] |

| Emission Wavelength (Ca²⁺-bound) | ~400 - 405 nm | [1][4][6] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230 - 250 nM | [8][9][10] |

| Molecular Weight (this compound) | ~1009.91 - 11009.93 g/mol | [6] |

| Extinction Coefficient | 33,000 cm⁻¹M⁻¹ | [8] |

| Quantum Yield | ~0.5 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in measuring intracellular calcium transients.

Reagent Preparation

This compound Stock Solution:

-

Bring the vial of this compound powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.[11][12]

-

Dissolve the this compound in DMSO to create a stock solution, typically at a concentration of 1 to 5 mM.[6][11][13] For example, adding 10 µL of DMSO to a 50 µg vial will yield a 5 mM stock solution.[11]

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.[11][12]

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C.[11][12] It is recommended to use a fresh aliquot for each experiment to ensure optimal dye performance.[11][12]

Cell Loading Medium:

-

Prepare a physiological buffer of choice, such as Hanks' Balanced Salt Solution (HBSS) or a custom buffer, ensuring it contains calcium and magnesium.

-

If using a medium containing serum, it should be heat-inactivated to prevent premature cleavage of the AM ester by serum esterases.[11]

-

For certain cell types, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the hydrophobic this compound in the aqueous loading medium.[6]

-

To reduce the leakage of the de-esterified indicator from the cells, an organic anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the loading and experimental buffers.[6]

Cell Loading Procedure

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in the chosen physiological loading buffer.[11]

-

Dilute the this compound stock solution into the cell suspension to a final working concentration, typically ranging from 1 to 10 µM.[11][13] The optimal concentration should be determined empirically for each cell type to achieve sufficient signal while minimizing potential toxicity and compartmentalization.[3][11]

-

Immediately after adding the dye, vortex the cell suspension gently to ensure even distribution.[11]

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 15 to 60 minutes.[6][11][13] The optimal loading time and temperature may vary depending on the cell type.[11]

-

After incubation, centrifuge the cells at a low speed (e.g., 1500 RPM for 5 minutes) and discard the supernatant containing the excess dye.[13]

-

Wash the cells once with fresh, warm loading buffer or complete medium.[3][13]

-

Resuspend the cells gently in the analysis buffer. For some cell types, an additional recovery period of 30-60 minutes at room temperature or 37°C may be beneficial to allow for complete de-esterification of the AM moieties.[11]

Data Acquisition

For flow cytometry applications, a cytometer equipped with a UV laser (e.g., 355 nm) is required.[11][12] Fluorescence emission is typically collected using two separate detectors with bandpass filters centered around 400 nm (for Ca²⁺-bound Indo-1) and 500 nm (for Ca²⁺-free Indo-1).[11][12]

-

Equilibrate the loaded cells to the desired temperature (e.g., 37°C) for 5-10 minutes prior to analysis.[13]

-

Acquire baseline fluorescence data for a short period (e.g., 30 seconds) to establish a stable signal.[5]

-

Pause the acquisition, add the agonist or stimulus of interest, and immediately resume data collection to record the calcium transient.

-

Continue recording for a sufficient duration to capture the full dynamics of the calcium response, which can range from a few minutes to longer periods depending on the specific cellular process being investigated.

Controls and Calibration

-

Positive Control: Use a calcium ionophore such as ionomycin (B1663694) (e.g., 1 µg/mL) to elicit a maximal calcium influx and determine the maximum fluorescence ratio.[3][5]

-

Negative Control: Use a calcium chelator like EGTA (e.g., 8 mM) to establish the minimum fluorescence ratio corresponding to low intracellular calcium levels.[3]

-

Calibration (Optional): For precise quantification of [Ca²⁺]i, a calibration can be performed using calcium buffers with known Ca²⁺ concentrations in permeabilized cells. This allows for the determination of the Rmin (ratio at zero Ca²⁺), Rmax (ratio at saturating Ca²⁺), and the effective dissociation constant (Kd) of the dye in the intracellular environment.

Signaling Pathways and Calcium Transients

Calcium is a central player in numerous signaling pathways. A common mechanism for initiating an intracellular calcium signal is through the activation of the phospholipase C (PLC) pathway.[14]

Caption: PLC signaling cascade leading to intracellular calcium release.

Upon binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase, PLC is activated.[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[15][16] This rapid increase in cytosolic Ca²⁺, or calcium transient, can then activate a multitude of downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to a wide range of cellular responses including gene expression, proliferation, and muscle contraction.[16][17]

Experimental Workflow and Data Analysis

The overall workflow for a typical calcium flux experiment using this compound is depicted below.

Caption: Step-by-step workflow for calcium transient measurement.

Data analysis primarily involves calculating the ratio of the fluorescence intensities at the two emission wavelengths over time. This ratiometric data can then be used to visualize the kinetics of the calcium transient, including the peak amplitude, rate of rise, and decay kinetics. For quantitative measurements of [Ca²⁺]i, the following equation is often used:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_max / F_bound_max)

Where:

-

Kd is the dissociation constant of Indo-1 for Ca²⁺.

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

F_free_max / F_bound_max is the ratio of the fluorescence intensity of Ca²⁺-free Indo-1 to Ca²⁺-bound Indo-1 at the denominator wavelength (e.g., 485 nm).

Troubleshooting and Considerations

-

Compartmentalization: In some cell types, this compound can accumulate in organelles such as mitochondria, leading to a high background signal.[11] Lowering the loading temperature or concentration may help to mitigate this issue.[11]

-

Dye Leakage: The de-esterified Indo-1 can be actively transported out of the cell. The use of an anion transport inhibitor like probenecid can help to reduce this leakage.[6]

-

Phototoxicity and Photobleaching: Although ratiometric measurements are less sensitive to photobleaching, prolonged exposure to high-intensity UV light can still cause phototoxicity and dye degradation.[2] It is advisable to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

-

Ca²⁺ Buffering: At high intracellular concentrations, Indo-1 itself can act as a calcium buffer, potentially altering the kinetics of the physiological calcium transients.[1][18] Therefore, it is crucial to use the lowest effective concentration of the dye.[11]

By carefully considering these factors and following the detailed protocols outlined in this guide, researchers can confidently employ this compound to obtain high-quality, quantitative data on intracellular calcium dynamics, thereby advancing our understanding of cellular signaling in health and disease.

References

- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Indo-1 - Wikipedia [en.wikipedia.org]

- 3. bu.edu [bu.edu]

- 4. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]

- 5. med.nyu.edu [med.nyu.edu]

- 6. abpbio.com [abpbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. This compound [bdbiosciences.com]

- 10. This compound |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]

- 11. This compound [bdbiosciences.com]

- 12. This compound [bdbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Calcium signaling - Wikipedia [en.wikipedia.org]

- 15. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Indo-1 AM Cell Loading in Adherent Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Indo-1 AM for measuring intracellular calcium concentrations in adherent cells.

Introduction

This compound is a high-affinity, ratiometric fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i). As a cell-permeant acetoxymethyl (AM) ester, it can be passively loaded into adherent cells. Once inside, non-specific esterases cleave the AM group, trapping the active Indo-1 indicator in the cytoplasm. Indo-1 is a dual-emission dye; upon excitation at approximately 340-350 nm, its fluorescence emission spectrum shifts from ~475 nm in the calcium-free form to ~400 nm when bound to calcium. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of intracellular calcium concentration, minimizing issues related to uneven dye loading, cell thickness, or photobleaching.

Principle of this compound Calcium Measurement

The workflow for using this compound involves loading the cells with the dye, followed by the measurement of the ratiometric fluorescence signal upon stimulation.

Caption: Mechanism of this compound for intracellular calcium detection.

Experimental Protocols

Reagent Preparation

Proper preparation of stock solutions is critical for successful cell loading.

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| This compound | 1-10 mM | Anhydrous DMSO | -20°C, desiccated, protected from light[1][2][3][4] |

| Pluronic F-127 | 20% (w/v) | Anhydrous DMSO | Room temperature or -20°C |

| Probenecid (B1678239) | 100 mM | 1 M NaOH, then neutralize with HEPES | -20°C |